molecular formula C11H17ClN4O4 B1670351 Dexrazoxane hydrochloride CAS No. 149003-01-0

Dexrazoxane hydrochloride

Numéro de catalogue B1670351
Numéro CAS: 149003-01-0
Poids moléculaire: 304.73 g/mol
Clé InChI: BIFMNMPSIYHKDN-FJXQXJEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities .


Synthesis Analysis

The synthesis of Dexrazoxane Hydrochloride involves the creation of novel analogues of dexrazoxane for protection against anthracycline cardiotoxicity .


Molecular Structure Analysis

Dexrazoxane Hydrochloride has a molecular formula of C11H17ClN4O4 and a molecular weight of 304.73 g/mol . The structural analysis of dexrazoxane was done by exploring formations of tautomeric conformations and investigating the corresponding effects .


Chemical Reactions Analysis

Dexrazoxane is used in the management and treatment of anthracycline-induced cardiotoxicity and extravasation injuries . It is known to potentiate cytotoxic effects via different mechanisms, which include intercalating into nuclear DNA, the creation of reactive oxygen species, and inducing apoptosis or cell death .


Physical And Chemical Properties Analysis

Dexrazoxane Hydrochloride has a molecular formula of C11H17ClN4O4 and a molecular weight of 304.73 g/mol . It also has a specific IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .

Applications De Recherche Scientifique

1. Cardiomyopathy and Heart Failure Prevention in Cancer Treatment

  • Application Summary: Dexrazoxane Hydrochloride is used in clinical trials to study its effects on biomarkers associated with cardiomyopathy and heart failure after cancer treatment .
  • Methods of Application: The study involves taking samples of blood from patients receiving Dexrazoxane Hydrochloride for laboratory analysis .
  • Results: The study aims to understand the effects of Dexrazoxane Hydrochloride on cells and how well patients respond to treatment .

2. Reduction of Anthracycline-induced Cardiotoxicity

  • Application Summary: Dexrazoxane is used to reduce cardiotoxicity associated with anthracycline-based chemotherapies, especially in patients with preexisting cardiomyopathy or heart failure .
  • Methods of Application: Dexrazoxane is administered 30 minutes before each anthracycline dose, regardless of cancer type or stage .
  • Results: Dexrazoxane therapy resulted in minimal changes in left ventricular systolic function, with no patients experiencing symptomatic heart failure or elevated biomarkers .

3. Mitigation of Side Effects in High-dose Doxorubicin Treatment

  • Application Summary: Dexrazoxane Hydrochloride is used to mitigate the side effects of high-dose doxorubicin treatment in women .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Dexrazoxane Hydrochloride helps make the side effects happen less often and makes them less severe when they do occur .

4. Reduction of Anthracycline-induced Extravasation Injury

  • Application Summary: Dexrazoxane is used clinically to reduce extravasation injury caused by anthracyclines .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Dexrazoxane has been found to be highly effective in reducing anthracycline-induced extravasation injury .

1. Cardiomyopathy and Heart Failure Prevention in Cancer Treatment

  • Application Summary: Dexrazoxane Hydrochloride is used in clinical trials to study its effects on biomarkers associated with cardiomyopathy and heart failure after cancer treatment .
  • Methods of Application: The study involves taking samples of blood from patients receiving Dexrazoxane Hydrochloride for laboratory analysis .
  • Results: The study aims to understand the effects of Dexrazoxane Hydrochloride on cells and how well patients respond to treatment .

2. Reduction of Anthracycline-induced Cardiotoxicity

  • Application Summary: Dexrazoxane is used to reduce cardiotoxicity associated with anthracycline-based chemotherapies, especially in patients with preexisting cardiomyopathy or heart failure .
  • Methods of Application: Dexrazoxane is administered 30 minutes before each anthracycline dose, regardless of cancer type or stage .
  • Results: Dexrazoxane therapy resulted in minimal changes in left ventricular systolic function, with no patients experiencing symptomatic heart failure or elevated biomarkers .

3. Mitigation of Side Effects in High-dose Doxorubicin Treatment

  • Application Summary: Dexrazoxane Hydrochloride is used to mitigate the side effects of high-dose doxorubicin treatment in women .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Dexrazoxane Hydrochloride helps make the side effects happen less often and makes them less severe when they do occur .

4. Reduction of Anthracycline-induced Extravasation Injury

  • Application Summary: Dexrazoxane is used clinically to reduce extravasation injury caused by anthracyclines .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Dexrazoxane has been found to be highly effective in reducing anthracycline-induced extravasation injury .

1. Cardiomyopathy and Heart Failure Prevention in Cancer Treatment

  • Application Summary: Dexrazoxane Hydrochloride is used in clinical trials to study its effects on biomarkers associated with cardiomyopathy and heart failure after cancer treatment .
  • Methods of Application: The study involves taking samples of blood from patients receiving Dexrazoxane Hydrochloride for laboratory analysis .
  • Results: The study aims to understand the effects of Dexrazoxane Hydrochloride on cells and how well patients respond to treatment .

2. Reduction of Anthracycline-induced Cardiotoxicity

  • Application Summary: Dexrazoxane is used to reduce cardiotoxicity associated with anthracycline-based chemotherapies, especially in patients with preexisting cardiomyopathy or heart failure .
  • Methods of Application: Dexrazoxane is administered 30 minutes before each anthracycline dose, regardless of cancer type or stage .
  • Results: Dexrazoxane therapy resulted in minimal changes in left ventricular systolic function, with no patients experiencing symptomatic heart failure or elevated biomarkers .

3. Mitigation of Side Effects in High-dose Doxorubicin Treatment

  • Application Summary: Dexrazoxane Hydrochloride is used to mitigate the side effects of high-dose doxorubicin treatment in women .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Dexrazoxane Hydrochloride helps make the side effects happen less often and makes them less severe when they do occur .

4. Reduction of Anthracycline-induced Extravasation Injury

  • Application Summary: Dexrazoxane is used clinically to reduce extravasation injury caused by anthracyclines .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Dexrazoxane has been found to be highly effective in reducing anthracycline-induced extravasation injury .

Safety And Hazards

Dexrazoxane is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Orientations Futures

Dexrazoxane, an FDA-approved cardioprotective drug, has been successfully used to ameliorate cardiac toxicity seen in anthracycline-based chemotherapy recipients for cancer . An ongoing study seeks to understand the benefit of dexrazoxane on long-term cardiovascular outcomes .

Propriétés

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164152
Record name Dexrazoxane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexrazoxane hydrochloride

CAS RN

149003-01-0, 1263283-43-7
Record name Cardioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149003-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexrazoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrazoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrazoxane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXRAZOXANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexrazoxane hydrochloride
Reactant of Route 2
Dexrazoxane hydrochloride
Reactant of Route 3
Reactant of Route 3
Dexrazoxane hydrochloride
Reactant of Route 4
Dexrazoxane hydrochloride
Reactant of Route 5
Dexrazoxane hydrochloride
Reactant of Route 6
Reactant of Route 6
Dexrazoxane hydrochloride

Citations

For This Compound
121
Citations
YP Zhang, AL Myers, VA Trinh… - Journal of Oncology …, 2014 - journals.sagepub.com
Background and purpose Dexrazoxane is used clinically to prevent anthracycline-associated cardiotoxicity. Hydrolysis of dexrazoxane prior to reaching the cardiac membranes …
Number of citations: 6 journals.sagepub.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2008 - journals.sagepub.com
… Dexrazoxane hydrochloride (Zinecard) is indicated for reducing the incidence and severity of cardiomyopathy associated with doxorubin therapy in women with metastatic breast cancer …
Number of citations: 2 journals.sagepub.com
F Galetta, F Franzoni, G Cervetti, N Cecconi… - Biomedicine & …, 2005 - Elsevier
… Patients who underwent supplementation with dexrazoxane hydrochloride exhibited a significant attenuation of QT dispersion (67.4 ± 8.1 vs. 49.5 ± 4.2 ms, P < 0.001) and QTc …
Number of citations: 55 www.sciencedirect.com
RC Kane, WD McGuinn Jr, R Dagher, R Justice… - The …, 2008 - academic.oup.com
… On September 6, 2007, the US Food and Drug Administration approved Totect™ 500 mg (dexrazoxane hydrochloride for injection) for the treatment of extravasation resulting from iv …
Number of citations: 98 academic.oup.com
MVB Rao, V Prasanthi, GV Rao… - Indian journal of …, 2012 - ncbi.nlm.nih.gov
A new sensitive, precise, rapid and linear RP-HPLC method was developed and validated for the determination of dexrazoxane in formulations and human serum samples. Good …
Number of citations: 3 www.ncbi.nlm.nih.gov
F Galetta, F Franzoni, G Cervetti, F Regoli… - Biomedicine & …, 2010 - Elsevier
… Dexrazoxane hydrochloride was obtained from Chiron as a lyophilized powder in 500-mg vials. It was reconstituted in 25 ml sterile water and then diluted in 25 ml of 100 mM potassium …
Number of citations: 29 www.sciencedirect.com
PE Schroeder, BB Hasinoff - Cancer chemotherapy and pharmacology, 2002 - Springer
… The dexrazoxane hydrochloride solution (freshly prepared, 10 mg/ml in sterile saline) was … The dexrazoxane hydrochloride that was injected was found to contain less than 0.05% B, …
Number of citations: 44 link.springer.com
ME Brier, SK Gaylor, JP McGovren… - The Journal of …, 2011 - Wiley Online Library
… Dexrazoxane hydrochloride is a bis-dioxopiperazine compound that readily enters cells and is subsequently hydrolyzed to form a chelating agent analogous to EDTA. Because of its …
Number of citations: 10 accp1.onlinelibrary.wiley.com
H Rosing, WW ten Bokkel Huinink, R Van Gijn… - European journal of …, 1999 - Springer
… Plasma concentration versus time curves and pharmacokinetic parameters of dexrazoxane given as Cardioxanef (dexrazoxane hydrochloride salt) and ICRF-187 reference formulation (…
Number of citations: 12 link.springer.com
PE Schroeder, BB Hasinoff - Drug metabolism and disposition, 2005 - ASPET
… Two milliliters of dexrazoxane hydrochloride in water (30 mg/ml) were titrated with 5 M … M NaOH per ml to 10 mg/ml dexrazoxane hydrochloride solution for 48 h. We previously showed …
Number of citations: 43 dmd.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.